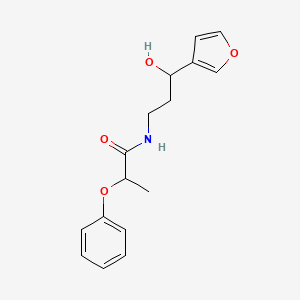

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenoxypropanamide is a chemical entity that appears to be related to various furan-containing compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar furan derivatives and their synthesis, characterization, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of furan derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones involves oxidative dearomatization followed by cyclization, which is akin to the Paal–Knorr synthesis with a shift of the double bond . Similarly, the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives starts from commercially available precursors, indicating a potential route for synthesizing the compound of interest . These methods suggest that the target compound could be synthesized through a combination of condensation, cyclization, and substitution reactions.

Molecular Structure Analysis

The molecular structure of furan derivatives is often characterized using techniques such as FT-IR, 1H NMR, and HR-MS . Single-crystal X-ray diffraction can provide detailed insights into the crystalline structure, as seen in the characterization of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide . Computational methods like DFT computations can also be used to optimize the structures and predict molecular properties . These techniques would likely be applicable in analyzing the molecular structure of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenoxypropanamide.

Chemical Reactions Analysis

Furan derivatives can participate in various chemical reactions due to the reactive nature of the furan ring. The oxidative dearomatization and subsequent cyclization reactions are examples of the chemical transformations that furan-containing compounds can undergo . The reactivity of the furan ring can also be exploited in the formation of metal complexes, as demonstrated by the synthesis of Co(II), Ni(II), and Cu(II) complexes with a furan-2-carboxamide ligand . These reactions could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The thermal decomposition of furan-containing metal complexes has been studied using thermogravimetry, which could provide insights into the stability of the compound . The biological activities, such as antibacterial, antifungal, antioxidant, and antitumor properties, are also important chemical properties that have been evaluated for some furan derivatives . These properties would be of interest when analyzing N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenoxypropanamide.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

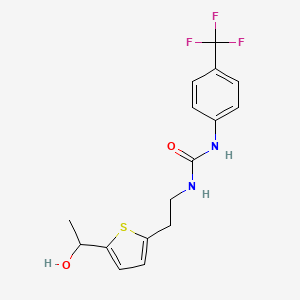

Compounds structurally related to N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenoxypropanamide have been synthesized and characterized, demonstrating potential in biological applications. For example, Loganathan Velupillai et al. (2015) developed a series of novel phenoxypropanamide derivatives showing antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Loganathan Velupillai, M. Shingare, & D.V.Mane, 2015).

Antimicrobial Activity

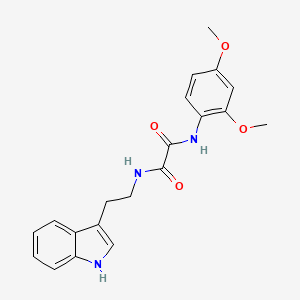

Further emphasizing the potential of furan derivatives in antimicrobial applications, A. Idhayadhulla et al. (2012) synthesized new series of pyrazole and imidazole derivatives, including compounds with a furan moiety, and screened them for antimicrobial activity. Their work illustrates the chemical versatility and biological relevance of furan-based compounds (A. Idhayadhulla, R. Kumar, & Nasser Abdul, 2012).

Natural Product Chemistry

Research on furan derivatives extends into natural product chemistry, where Liang-Liang Chen et al. (2017) identified new furan derivatives from a mangrove-derived endophytic fungus. These compounds could have implications for understanding natural product biosynthesis and exploring new drug leads (Liang-Liang Chen et al., 2017).

DNA Binding Affinity

The structural analogs of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenoxypropanamide also show promise in biochemistry, as evidenced by a study on the binding affinity of furamidine to DNA. This research provides insights into how minor modifications in molecular structure can significantly impact biological function and drug design (C. Laughton et al., 1995).

Material Science Applications

In the field of materials science, furan derivatives are investigated for their utility in renewable resources and sustainable technologies. Yi Jiang et al. (2014) demonstrated the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, showcasing the application of furan derivatives in creating environmentally friendly materials (Yi Jiang et al., 2014).

Propriétés

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-12(21-14-5-3-2-4-6-14)16(19)17-9-7-15(18)13-8-10-20-11-13/h2-6,8,10-12,15,18H,7,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWSGOJGDLUOSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(C1=COC=C1)O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Furan-3-YL)-3-hydroxypropyl]-2-phenoxypropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2522925.png)

![N-(4-butoxybenzyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2522926.png)

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522929.png)

![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-thiadiazol-3-yl)piperazin-1-yl]ethanone](/img/structure/B2522930.png)

![1-(tert-butyl)-6-isopentyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2522934.png)

![N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide](/img/structure/B2522937.png)

![N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2522943.png)